molecular formula C9H9ClN2 B1368253 2-(2-Chloroethyl)benzimidazole CAS No. 405173-97-9

2-(2-Chloroethyl)benzimidazole

Cat. No. B1368253
M. Wt: 180.63 g/mol
InChI Key: TUGGOLWUZCCVBF-UHFFFAOYSA-N
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Description

“2-(2-Chloroethyl)benzimidazole” is a chemical compound with the molecular formula C9H9ClN2 . It is a derivative of benzimidazole, a bicyclic aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-(2-Chloroethyl)benzimidazole”, often involves condensation, cyclization, or employing green chemistry aspects such as utilizing solvent-free conditions, metal-free conditions, or using nanoparticle catalysts . A specific synthesis method for 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloroethyl)benzimidazole” consists of a benzimidazole core with a 2-chloroethyl group attached . The benzimidazole core is a bicyclic structure containing a benzene ring fused with an imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives, including “2-(2-Chloroethyl)benzimidazole”, have been found to exhibit various types of biological activity, including anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloroethyl)benzimidazole” are largely determined by its molecular structure. It has a molecular weight of 180.634 Da and a monoisotopic mass of 180.045425 Da .

Scientific Research Applications

Antibacterial Activity

Patil et al. (2016) synthesized 2-chloromethyl-1-H-benzimidazole derivatives and evaluated their antibacterial activity, finding promising results against certain bacterial strains (Patil et al., 2016).

Anticancer Properties

Omar et al. (1982) reported on benzimidazole and benzothiazole alkylating agents, including a derivative of 2-(2-Chloroethyl)benzimidazole, which showed high antileukemic activity in certain leukemia models (Omar et al., 1982). Yurttaş et al. (2013) synthesized benzimidazole derivatives and investigated their anticancer activities, particularly against breast cancer and glioma cell lines (Yurttaş et al., 2013).

Anti-Viral Effects

Bretner et al. (2005) studied the anti-helicase activity of 1H-benzimidazole analogues, including derivatives with 2-chloroethyl substitutions, against hepatitis C virus (HCV) and other Flaviviridae (Bretner et al., 2005).

Corrosion Inhibition

Khaled (2003) and Obot & Obi-Egbedi (2010) explored the use of benzimidazole derivatives, including 2-(2-Chloroethyl)benzimidazole, as corrosion inhibitors in various acidic environments, demonstrating their efficacy in protecting metals (Khaled, 2003); (Obot & Obi-Egbedi, 2010).

Biological Impact in Agriculture and Veterinary Medicine

Davidse (1986) detailed the application of benzimidazole fungicides, including their mechanism of action and biological impact in agriculture and veterinary medicine (Davidse, 1986).

DNA Topoisomerase Inhibition

Alpan et al. (2007) investigated benzimidazole derivatives, including 1H-benzimidazole, as inhibitors of mammalian DNA topoisomerase I, offering insights into potential therapeutic applications (Alpan et al., 2007).

Future Directions

The future directions for “2-(2-Chloroethyl)benzimidazole” and similar compounds are promising. They are being explored for their potential as anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity. This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

properties

IUPAC Name

2-(2-chloroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGGOLWUZCCVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480876
Record name 2-(2-chloroethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)benzimidazole

CAS RN

405173-97-9
Record name 2-(2-chloroethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2-Phenylenediamine (1.3 g, 12.0 mmol) and 3-chloropropionic acid (2.0 g, 18.5 mmol) were refluxed in 4N HCl (13 mL) for 16 hours to give the title compound as white solid (700 mg, 32%). 1H NMR (CD3OD) □ 3.35 (t, 2H, J=6.8 Hz), 4.00 (t, 2H, J=6.8 Hz), 7.18–7.25 (m, 2H), 7.49–7.55 (m, 2H); ES-MS m/z 181.0 (M+H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GB Bachman, LV Heisey - Journal of the American Chemical …, 1949 - ACS Publications
Infrared methods havebeen used in determining 1, 2-and¿ raras-1, 4-addition in polybutadiene poly-merized in the temperature range—19 to 97 and butadiene-styrene copolymers …
Number of citations: 83 pubs.acs.org
K Kubo, Y Kohara, E Imamiya, Y Sugiura… - Journal of medicinal …, 1993 - ACS Publications
A series of 2-substituted-l-[(biphenyl-4-yl) methyl]-lii-benzimidazole-7-carboxylic acids was prepared from the key intermediate 3-amino-2-[[(biphenyl-4-yl) methyl] amino] benzoate (6a-c…
Number of citations: 227 pubs.acs.org
LV Heisey - 1947 - search.proquest.com
^ Michalek, and Clark, Chem. Eng. News 22, 1559 (1944) have suggested studying their analogs in the thiophene series. We have synthesized a representative group of compounds …
Number of citations: 2 search.proquest.com
MR DeLuca, SM Kerwin - Tetrahedron, 1997 - Elsevier
The synthesis of benzoxazoles and benzimidazoles is accomplished by treating N,O-diacylated 2-aminophenols or N,N′-diacylated 1,2-phenylenediamines with p-toluenesulfonic acid …
Number of citations: 101 www.sciencedirect.com
L Casella, M Gullotti, A Pintar, F Pinciroli… - Journal of the …, 1989 - pubs.rsc.org
A Series of new polyfunctional ligands derived from the condensation of 1-isopropyl- or 1-phenyl-3-formyl-2(1H)-pyridinethione with aminoalkylthioalkylbenzimidazoles having alkyl …
Number of citations: 5 pubs.rsc.org

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